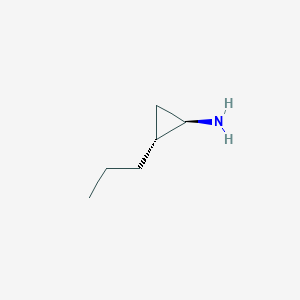
(1R,2R)-2-Propylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Propylcyclopropan-1-amine is a chiral amine with a cyclopropane ring substituted with a propyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Propylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Propylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-Propylcyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
The compound’s structural features allow it to interact with various biological targets, making it a potential candidate for drug development and biochemical studies .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals .
Industry
Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1R,2R)-2-Propylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and amine group enable it to form stable complexes with these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral amine with a cyclohexane ring, used in similar applications.
(1R,2R)-2-Methylcyclopropan-1-amine: A structurally related compound with a methyl group instead of a propyl group.
Uniqueness
(1R,2R)-2-Propylcyclopropan-1-amine is unique due to its specific substitution pattern and chiral properties, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its propyl group provides additional steric and electronic effects, influencing its behavior in chemical and biological systems .
Properties
Molecular Formula |
C6H13N |
|---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
(1R,2R)-2-propylcyclopropan-1-amine |
InChI |
InChI=1S/C6H13N/c1-2-3-5-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |
InChI Key |
XNPZNZSQFBQSTE-PHDIDXHHSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H]1N |
Canonical SMILES |
CCCC1CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















